4-Thia-1-azabicyclo[5.2.0]nonan-9-one 4-Thia-1-azabicyclo[5.2.0]nonan-9-one
Brand Name: Vulcanchem
CAS No.: 65486-09-1
VCID: VC19380226
InChI: InChI=1S/C7H11NOS/c9-7-5-6-1-3-10-4-2-8(6)7/h6H,1-5H2
SMILES:
Molecular Formula: C7H11NOS
Molecular Weight: 157.24 g/mol

4-Thia-1-azabicyclo[5.2.0]nonan-9-one

CAS No.: 65486-09-1

Cat. No.: VC19380226

Molecular Formula: C7H11NOS

Molecular Weight: 157.24 g/mol

* For research use only. Not for human or veterinary use.

4-Thia-1-azabicyclo[5.2.0]nonan-9-one - 65486-09-1

Specification

CAS No. 65486-09-1
Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
IUPAC Name 4-thia-1-azabicyclo[5.2.0]nonan-9-one
Standard InChI InChI=1S/C7H11NOS/c9-7-5-6-1-3-10-4-2-8(6)7/h6H,1-5H2
Standard InChI Key SOGPALDDVGHDAX-UHFFFAOYSA-N
Canonical SMILES C1CSCCN2C1CC2=O

Introduction

4-Thia-1-azabicyclo[5.2.0]nonan-9-one is a bicyclic heterocyclic compound that incorporates both nitrogen and sulfur atoms into its structure. It belongs to the broader category of bicyclic heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is particularly notable as a derivative of β-lactams, a class of compounds well-known for their role in antibiotic activity.

Synthesis Methods

The synthesis of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one involves various chemical reactions, including cyclization processes and functional group transformations. These methods allow for the incorporation of sulfur and nitrogen atoms into the bicyclic structure. The use of dirhodium(II) catalysts has been noted for facilitating effective cyclization reactions.

Biological Activity and Potential Applications

Compounds similar to 4-Thia-1-azabicyclo[5.2.0]nonan-9-one, particularly those with β-lactam rings, are known for their antibiotic properties. Modifications to the bicyclic structure can significantly affect biological activity, with some analogs showing enhanced potency against specific bacterial strains. While specific biological activities of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one are not detailed in the available literature, its structural features suggest potential applications in medicinal chemistry.

Research and Analysis Techniques

Characterization of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one typically involves analytical techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed insights into the compound's chemical properties and structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator